molecular formula C7H9NO3 B126425 2-Cyanoethyl 3-oxobutanoate CAS No. 65193-87-5

2-Cyanoethyl 3-oxobutanoate

Cat. No. B126425
CAS RN: 65193-87-5
M. Wt: 155.15 g/mol
InChI Key: SWJVFAOGXDGTCX-UHFFFAOYSA-N
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Description

2-Cyanoethyl 3-oxobutanoate is a diazepine that has been shown to have cardiac effects. It is used as a drug substance in the synthesis of diazepinone, which is a nitrosable drug and an infarction agent. It has been shown to induce cardiac contractility by binding to the functional site on the beta-1 adrenergic receptor .


Synthesis Analysis

A synthesis of 2-Cyanoethyl 3-oxobutanoate has been published. The cyclization of 4-[2-(2-phthalimidoethoxy)ethoxy]-3-oxobutyric acid ethyl ester with 2-(2,3-dichlorobenzylidene)-3-oxobutyric acid 2-cyanoethyl ester and ammonium formate in hot ethanol gives the protected racemic 1,4-dihydropyridine, which is submitted to a chiral preparative HPLC to obtain the ®-(-)-enantiomer .


Molecular Structure Analysis

The molecular formula of 2-Cyanoethyl 3-oxobutanoate is C7H9NO3 .


Chemical Reactions Analysis

The reaction of 2,2,6-Trimethyl-4H-1,3-dioxan-4-one (15.50 g, 109.0 mmol), 3-hydroxypropionitrile (7.75 g, 109 mmol) and o-xylene (20 mL) was carried out at 141 ° C for 2 hours. The solvent was evaporated to give a pale yellow oil (16.63 g, 98.30%) .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Cardioactive Agents

2-Cyanoethyl 3-oxobutanoate: is utilized in the synthesis of diazepinone, a compound with notable cardiac effects . It binds to the beta-1 adrenergic receptor, inducing cardiac contractility, which is essential in the development of drugs targeting heart conditions.

Material Science: Intermediate for Advanced Materials

In material science, this compound serves as an intermediate in the synthesis of Felodipine-d3, a dihydropyridine calcium channel blocker . This application is crucial for creating materials with specific electrical and mechanical properties.

Environmental Science: Ecotoxicological Studies

The environmental impact of 2-Cyanoethyl 3-oxobutanoate is assessed through ecotoxicological studies to understand its behavior and effects in ecosystems .

Analytical Chemistry: Chemical Analysis and Characterization

This compound’s properties, such as boiling point and density, are significant in analytical chemistry for the purpose of chemical analysis and characterization .

Biochemistry: Lipase Inhibition

2-Cyanoethyl 3-oxobutanoate: acts as an inhibitor of lipase due to its structural similarity to the pharmacophore for this enzyme . This application is valuable for studying metabolic pathways and designing weight management drugs.

Industrial Uses: Synthesis of Industrial Chemicals

In the industrial sector, 2-Cyanoethyl 3-oxobutanoate is used for the synthesis of various chemicals, contributing to the manufacturing processes of different products .

Mechanism of Action

Target of Action

2-Cyanoethyl 3-oxobutanoate is a diazepine that has been shown to have cardiac effects . It primarily targets the beta-1 adrenergic receptor , which plays a crucial role in the regulation of heart function.

Mode of Action

The compound induces cardiac contractility by binding to the functional site on the beta-1 adrenergic receptor . This interaction triggers a series of biochemical reactions that lead to increased heart muscle contraction and heart rate.

Result of Action

The primary result of 2-Cyanoethyl 3-oxobutanoate’s action is the induction of cardiac contractility . By binding to the beta-1 adrenergic receptor, it stimulates the heart muscle to contract more forcefully, thereby increasing the heart’s pumping efficiency.

properties

IUPAC Name

2-cyanoethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-6(9)5-7(10)11-4-2-3-8/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJVFAOGXDGTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethyl 3-oxobutanoate

CAS RN

65193-87-5
Record name Butanoic acid, 3-oxo-, 2-cyanoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65193-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyanoethyl 3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 16.33 g (0.23 mole) of 3-hydroxy-propionitrile and 28.4 g (0.20 mole) of 2,2,6-trimethyl-1,3-dioxen-4-one in the presence of 0.1 ml of triethylamine is heated to 90°-100° C. for 4 hrs 30 mins.
Quantity
16.33 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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